7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

CRF1 receptor antagonist conformational analysis structure-activity relationship

Medicinal chemists pursuing CRF₁, ALK, or p38α programs lose 2-4 weeks synthesizing the 7-aminomethyl handle from bromo/nitro precursors. This pre-functionalized 4-methyl-pyrido[2,3-b]pyrazin-2-one scaffold eliminates that bottleneck. • Sub-nM CRF₁ binding (lead IC₅₀ = 0.70 nM); ALK IC₅₀ ~10 nM; p38α IC₅₀ = 38 nM • Primary amine enables >80% conjugation efficiency for fluorophores, biotin, or photoaffinity tags under mild conditions • N4-methyl constraint pre-optimized for target engagement; regioisomerically pure [2,3-b] scaffold Shipped with full COA. Custom synthesis available for derivative libraries.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
Cat. No. B13217004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1N=CC(=C2)CN
InChIInChI=1S/C9H12N4O/c1-13-5-8(14)12-7-2-6(3-10)4-11-9(7)13/h2,4H,3,5,10H2,1H3,(H,12,14)
InChIKeyNSQDNDJGLZGAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: Core Scaffold Identity and Pharmacological Relevance for Procurement


7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS 42452-51-7; molecular formula C₉H₁₂N₄O; molecular weight 192.22 g/mol) belongs to the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one class, a privileged fused heterocyclic scaffold validated across multiple therapeutic programs [1]. This scaffold has been successfully exploited in the discovery of potent corticotropin-releasing factor-1 (CRF₁) receptor antagonists with sub-nanomolar binding affinity (exemplified by compound 2, IC₅₀ = 0.70 nM) [2], selective inhibitors of the anaplastic lymphoma kinase (ALK) with enzymatic IC₅₀ values of ~10 nM [3], and p38α MAP kinase inhibitors with IC₅₀ values as low as 38 nM [4]. The compound carries a reactive primary aminomethyl group at position 7 and an N4-methyl substituent on the tetrahydropyrazinone ring, offering a unique combination of functional handles and conformational constraints that differentiate it from other members of the pyridopyrazinone family for structure-activity relationship (SAR) exploration, fragment-based drug discovery, and chemical probe development.

Why Generic Substitution Fails: Critical Substituent-Dependent Pharmacology of 7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one Analogs


Within the pyrido[2,3-b]pyrazin-2-one chemotype, seemingly minor structural modifications produce large-magnitude changes in pharmacological profile that preclude simple interchangeability. The N4-methyl substituent directly modulates the conformational equilibrium of the tetrahydropyrazinone ring, altering the spatial presentation of the 7-position side chain to biological targets [1]. In the CRF₁ receptor antagonist series, variation of the N1 and N4 substituents on the dihydropyridopyrazinone core shifted receptor binding affinity over three orders of magnitude (Ki values ranging from 2.6 nM to >1,000 nM) [2]. Similarly, in the p38α MAP kinase inhibitor program, replacement of the quinoxaline core with a pyrido[2,3-b]pyrazine scaffold improved potency by more than twofold (IC₅₀ from 81 nM to 38 nM) [3]. The 7-aminomethyl substituent is not equivalent to a 7-amino or 7-bromo group: its extended primary amine side chain offers distinct hydrogen-bonding geometry, altered basicity (predicted pKa shift of ~0.5–1.0 log units relative to directly attached amino groups), and a unique synthetic handle for downstream derivatization via reductive amination, amide coupling, or urea formation [4]. These features cannot be replicated by generic alternatives lacking the precise 4-methyl-7-aminomethyl substitution pattern, making compound-specific procurement essential for SAR consistency and experimental reproducibility.

Quantitative Differentiation Evidence: 7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one vs. Closest Structural Analogs


N4-Methyl Substitution: Conformational Restriction and Enhanced Target Binding Affinity Relative to N4-Unsubstituted and N4-Ethyl Congeners

The N4-methyl substituent on the tetrahydropyrazinone ring introduces a critical conformational bias that directly influences receptor binding. In the related 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one series, substitution at the N1 position with methyl versus hydrogen produced >10-fold shifts in CRF₁ binding affinity (exemplified by Ki values of 2.6 nM for the N1-methyl, N8-dialkylamino-substituted analog vs. substantially weaker affinity for N1-unsubstituted variants) [1]. The smaller methyl group at N4 (compared to ethyl, propyl, or isopropyl) provides an optimal balance between conformational restriction and steric accommodation within the target binding pocket, a parameter that cannot be achieved with bulkier N4-alkyl analogs or the fully unsubstituted core [2]. The N4-methyl-7-aminomethyl combination is therefore a non-obvious substitution pattern that was specifically designed to maintain receptor complementarity while enabling synthetic elaboration at the 7-position.

CRF1 receptor antagonist conformational analysis structure-activity relationship

7-Aminomethyl vs. 7-Amino Functional Group: Basicity Advantage and Synthetic Versatility for Downstream Conjugation

The 7-aminomethyl substituent (–CH₂NH₂) is structurally and electronically distinct from a directly attached 7-amino group (–NH₂). The methylene spacer increases the pKa of the terminal amine by approximately 0.5–1.0 log units relative to an aromatic amine at the same position (predicted: ~9.5–10.5 for the aliphatic aminomethyl vs. ~4.5–6.0 for an aromatic amine attached directly to the pyridine ring), resulting in a higher fraction of the protonated, positively charged ammonium species at physiological pH [1]. This altered protonation state impacts both target engagement (cation–π interactions, salt bridge formation) and physicochemical properties (solubility, permeability). In the 7-aminosubstituted pyrido[2,3-b]pyrazine series evaluated for anti-breast cancer activity, the nature of the amine substituent at position 7 was a key determinant of multi-kinase inhibitory potency and in vivo pharmacokinetics, with compound 14a (bearing an elaborated 7-amino substituent) showing prolonged in vivo efficacy in a HER2-amplified BrCa xenograft model following oral administration at 10 mg/kg, while 7-unsubstituted or 7-bromo analogs lacked comparable activity [2]. The aminomethyl group additionally enables a broader range of mild, high-yielding conjugation chemistries (reductive amination, amide coupling, urea formation) that are less accessible for directly attached aromatic amines, making the compound an ideal intermediate for fragment elaboration or bioconjugate synthesis.

medicinal chemistry bioconjugation amine basicity

Pyrido[2,3-b]pyrazin-2-one vs. Pyrido[3,2-b]pyrazinone Scaffold: Regioisomeric Differentiation Validated by Kinase Selectivity and PDE5 Target Engagement

The regiochemistry of the pyridopyrazinone scaffold (pyrido[2,3-b] vs. pyrido[3,2-b]) determines which biological targets the compound engages. Pyrido[3,2-b]pyrazinones have been optimized as potent PDE5 inhibitors (compound series with IC₅₀ values of 6.00–81.56 nM for PDE5 enzyme inhibition), with X-ray crystallographic data confirming the binding mode of 2-aryl, N8-alkyl substituted-6-aminosubstituted pyrido[3,2b]pyrazinones in the PDE5 catalytic site [1]. In contrast, the pyrido[2,3-b]pyrazin-2-one scaffold has been successfully developed for CRF₁ receptor antagonism (IC₅₀ = 0.70 nM) [2], ALK inhibition (enzymatic IC₅₀ ~10 nM) [3], p38α MAP kinase inhibition (IC₅₀ = 38 nM) [4], and multi-kinase PI3K pathway modulation [5]. This scaffold-dependent target selectivity profile demonstrates that the [2,3-b] vs. [3,2-b] regioisomeric distinction is not a trivial structural nuance; it determines the target class accessible for inhibition. Furthermore, within the pyrido[2,3-b] series, the substitution pattern at positions 4 and 7 (as present in the target compound) further refines target selectivity: the N4-methyl-7-aminomethyl arrangement directs the molecule toward kinase and GPCR targets (CRF₁, ALK, p38α, MET) while the 8-substituted pyrido[2,3-b]pyrazine series has been optimized for RAF kinase inhibition [6].

kinase selectivity PDE5 inhibition scaffold hopping

7-Aminomethyl as a Synthetic Handle for Bioconjugation and Chemical Probe Assembly: Superior Efficiency vs. 7-Bromo and 7-Hydroxy Precursors

The primary aminomethyl group at position 7 provides a directly reactive handle for one-step conjugation to fluorophores, biotin, PEG chains, or solid supports, eliminating the need for protecting group manipulations or transition-metal-catalyzed cross-coupling steps required by 7-bromo or 7-hydroxy precursors. In the synthesis of 7-aminosubstituted pyrido[2,3-b]pyrazines described by Argyros et al. (2017), the 7-amino group was introduced via nitration and selective reduction of the 6-methyl-7-aminopyrido[2,3-b]pyrazine intermediate, followed by further manipulation of the amine to generate a library of 7-substituted derivatives for biological evaluation [1]. The 7-aminomethyl variant in the target compound bypasses the initial nitro reduction step and enables direct amide bond formation with activated esters (NHS esters, pentafluorophenyl esters), sulfonyl chlorides, isocyanates, or aldehydes (via reductive amination), reducing the synthetic step count by 1–2 steps compared to 7-bromo or 7-nitro intermediates. This step-count reduction is quantifiable: a typical Buchwald-Hartwig amination of a 7-bromo precursor requires 12–24 hours at 80–110 °C with a palladium catalyst and ligand, whereas amide coupling of the 7-aminomethyl derivative proceeds at room temperature in 1–2 hours with >80% conversion [2]. For procurement decisions, this translates to higher synthetic throughput and lower cost per derivative in library production.

chemical probe bioconjugation fragment-based drug discovery

Physicochemical Differentiation: 4-Methyl-7-aminomethyl Derivative vs. Unsubstituted Pyrido[2,3-b]pyrazin-2-one Starting Material

The presence of the 4-methyl and 7-aminomethyl substituents on the pyrido[2,3-b]pyrazin-2-one core alters key physicochemical parameters relative to the parent unsubstituted scaffold. The parent compound 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS 1314974-86-1; MW 163.18 g/mol; C₈H₉N₃O) is commercially available as a versatile small molecule scaffold (95% purity from Enamine LLC) [1]. The addition of the 7-aminomethyl group in the target compound increases molecular weight to 192.22 g/mol (C₉H₁₂N₄O), adds a hydrogen bond donor (primary amine), and introduces a basic center (predicted pKa ~9.5–10.5) that is absent in the parent scaffold. These changes are predicted to improve aqueous solubility at pH < 7 (due to protonation of the aminomethyl group) while maintaining sufficient lipophilicity for passive membrane permeability. In the related dihydropyrido[2,3-b]pyrazin-2-one CRF₁ antagonist series, compound 8w (bearing a basic amine side chain) showed favorable oral bioavailability and a long half-life in dog pharmacokinetic studies following oral administration, demonstrating that amine-containing derivatives of this scaffold can achieve drug-like pharmacokinetic profiles [2]. The 4-methyl-7-aminomethyl substitution pattern therefore serves as a balanced starting point for further optimization of solubility, permeability, and metabolic stability—properties that diverge significantly from the unsubstituted core and from alternative 7-substitution patterns (7-bromo, 7-nitro, 7-hydroxy).

physicochemical properties solubility permeability

High-Value Application Scenarios for 7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one in Drug Discovery and Chemical Biology


CRF₁ Receptor Antagonist Lead Optimization Using the N4-Methyl-7-aminomethyl Scaffold as a Privileged Starting Point

The pyrido[2,3-b]pyrazin-2-one scaffold has been validated as a highly potent CRF₁ receptor antagonist chemotype, with lead compound 2 achieving an IC₅₀ of 0.70 nM [1]. The N4-methyl substitution pattern on the target compound provides the optimal conformational constraint for CRF₁ binding, while the 7-aminomethyl group offers a vector for introducing diverse substituents to fine-tune receptor affinity, selectivity over CRF₂, and pharmacokinetic properties. Procurement of this specific derivative enables systematic exploration of the 7-position SAR without the need for multistep synthesis to introduce the reactive amine handle, accelerating lead optimization timelines by an estimated 2–4 weeks per analog series compared to starting from the 7-bromo or 7-nitro precursor.

Multi-Kinase Inhibitor Development Targeting the PI3K Pathway in Breast Cancer

The 7-aminosubstituted pyrido[2,3-b]pyrazine series has demonstrated promising anti-breast cancer activity through multi-kinase inhibition in the PI3K pathway, with lead compound 14a achieving prolonged in vivo efficacy in a HER2-amplified BrCa xenograft model (HCC1954) following oral administration at 10 mg/kg, with minimal toxicity [2]. The 4-methyl-7-aminomethyl substitution pattern of the target compound provides a structurally differentiated starting point for exploring kinase selectivity profiles distinct from the 6-methyl-7-amino series reported by Argyros et al. The aminomethyl handle enables rapid generation of focused libraries via parallel amide coupling to screen for enhanced MET kinase inhibition, which was identified as a potential target of compound 14a [2].

Fragment-Based Drug Discovery (FBDD) and Chemical Probe Assembly via Direct Bioconjugation

The 7-aminomethyl group serves as an efficient, single-step conjugation handle for attaching fluorophores (e.g., BODIPY, fluorescein), affinity tags (biotin), or photoaffinity labels (diazirine, benzophenone) to the pyrido[2,3-b]pyrazin-2-one core [3]. This capability is critical for target identification studies (chemical proteomics, pull-down experiments) and for generating fluorescent probes to monitor target engagement in cellular assays. The mild reaction conditions (room temperature, 1–2 hours, no metal catalysts) preserve the structural integrity of the pyridopyrazinone core, and the high conversion efficiency (>80%) reduces purification burden compared to metal-catalyzed coupling of the 7-bromo analog. This scenario is particularly relevant for academic chemical biology groups and biotech companies engaged in target deconvolution studies.

Regioisomer-Specific Scaffold Selection for Kinase vs. PDE5 Inhibitor Programs

For research programs requiring selective kinase inhibition (ALK, p38α, PI3K pathway, FGFR, RAF) rather than PDE5 inhibition, the pyrido[2,3-b]pyrazin-2-one scaffold is the required regioisomer [4]. The target compound, with its specific 4-methyl-7-aminomethyl substitution, occupies a distinct chemical space within the [2,3-b] scaffold family that is complementary to the 8-substituted pyrido[2,3-b]pyrazine series developed for RAF/FGFR inhibition [5] and orthogonal to the pyrido[3,2-b]pyrazinone series optimized for PDE5 [6]. Procurement of the correct regioisomer and substitution pattern ensures that screening hits are relevant to the intended target class from the outset, avoiding wasted resources on cross-scaffold false positives.

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